molecular formula C24H34N6O4S2 B1263120 aerucyclamide A

aerucyclamide A

Número de catálogo: B1263120
Peso molecular: 534.7 g/mol
Clave InChI: VJFRQMMMXJJUSM-VZGZUROSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aerucyclamide a is a cyclic peptide.

Aplicaciones Científicas De Investigación

Toxicological Applications

Aerucyclamide A has been identified as a potent toxin affecting aquatic organisms. Research indicates that it exhibits significant toxicity towards freshwater crustaceans such as Thamnocephalus platyurus, with lethal concentration (LC50) values reported at 30.5 μM . This toxicity profile highlights its potential as a model compound for studying the effects of cyanotoxins on aquatic ecosystems.

Case Study: Toxicity Assessment

  • Organism : Thamnocephalus platyurus
  • LC50 Value : 30.5 μM
  • Methodology : The acute toxicity was assessed using standard bioassays to determine the lethal concentration required to kill 50% of the test population .

Pharmacological Potential

This compound and its derivatives have been explored for their pharmacological properties, particularly their cytotoxic effects against cancer cell lines. Some studies have indicated that cyclamides may exhibit moderate cytotoxicity against murine leukemia cells, suggesting potential applications in cancer therapy .

Case Study: Cytotoxicity Evaluation

  • Cell Line : P388 murine leukemia cells
  • Observation : Moderate cytotoxic activity observed
  • Implication : Potential for development as an anticancer agent.

Environmental Monitoring

Due to its emergence as a cyanotoxin, this compound serves as an important marker for monitoring water quality in freshwater systems. Its presence can indicate harmful algal blooms (HABs), which pose risks to aquatic life and human health. Analytical methods such as ultra-high-performance liquid chromatography coupled with mass spectrometry are employed to detect and quantify this compound in environmental samples .

Case Study: Water Quality Monitoring

  • Technique : Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS)
  • Application : Detection of this compound in freshwater samples to monitor for harmful algal blooms.

Research on Transformation Pathways

Recent studies have investigated the phototransformation pathways of this compound in natural waters. Understanding these pathways is crucial for assessing the environmental fate of this compound and its degradation products, which may also have toxicological implications .

Research Findings

  • Focus : Phototransformation under simulated natural conditions
  • Outcome : Identification of transformation products that may retain or alter toxicity profiles.

Potential Antimicrobial Properties

Emerging research suggests that this compound might possess antimicrobial properties, making it a candidate for further investigation as a natural antimicrobial agent. Studies have shown that certain cyclic peptides can exhibit selective toxicity against specific pathogens while being less harmful to mammalian cells .

Summary Table of Applications

Application AreaDescriptionExample Case Study
ToxicologyAssessment of toxicity towards aquatic organismsLC50 value in Thamnocephalus platyurus
PharmacologyInvestigating cytotoxic effects against cancer cellsCytotoxicity in P388 murine leukemia cells
Environmental MonitoringDetection in freshwater systemsUHPLC-MS analysis for water quality
Transformation StudiesUnderstanding degradation pathways in natural watersPhototransformation studies
Antimicrobial ResearchExploring potential antimicrobial propertiesSelective toxicity against pathogens

Q & A

Basic Research Questions

Q. What are the established analytical methods for elucidating the chemical structure of aerucyclamide A?

  • Methodological Answer : this compound's structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and reference standards. Peer-reviewed studies emphasize the need to cross-validate spectral data with synthetic analogs or database entries to resolve ambiguities in stereochemistry .

Q. How can researchers optimize the extraction and purification of this compound from cyanobacterial cultures?

  • Methodological Answer : Extraction protocols often use solvent partitioning (e.g., methanol/water) followed by chromatographic techniques like HPLC or flash chromatography. Key parameters include pH adjustments to stabilize the compound and column stationary phases (e.g., C18 reverse-phase). Documentation of yield percentages at each step and purity assessments (via LC-MS) are critical for reproducibility .

Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s biological properties?

  • Methodological Answer : Standard assays include antimicrobial susceptibility testing (e.g., MIC determinations), cytotoxicity assays (e.g., MTT assay on human cell lines), and enzymatic inhibition studies. Researchers must specify negative controls, solvent compatibility (e.g., DMSO concentration limits), and statistical methods (e.g., ANOVA for dose-response data) to mitigate false positives .

Advanced Research Questions

Q. How do environmental factors such as pH and singlet oxygen influence the phototransformation kinetics of this compound?

  • Methodological Answer : Photodegradation studies utilize controlled light exposure (e.g., simulated solar radiation) with pH buffers and singlet oxygen generators (e.g., rose bengal). Kinetic models (e.g., pseudo-first-order) are applied to degradation rate constants, while LC-HRMS identifies transformation products. Researchers must account for matrix effects (e.g., dissolved organic matter) and validate kinetics across triplicate trials .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, incubation time). A meta-analysis framework is recommended: (1) Standardize data normalization (e.g., % inhibition relative to controls); (2) Apply sensitivity analysis to identify outlier protocols; (3) Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships .

Q. How can isotopic labeling techniques clarify the biosynthetic pathway of this compound in cyanobacteria?

  • Methodological Answer : Stable isotope-assisted tracing (e.g., 13C^{13}\text{C}-glucose feeding) coupled with NMR or FTICR-MS tracks precursor incorporation into the cyclodepsipeptide backbone. Gene knockout studies (e.g., CRISPR-Cas9 targeting nonribosomal peptide synthetase clusters) further validate biosynthetic steps. Documentation of growth conditions (e.g., light/dark cycles) is essential to rule out abiotic interference .

Q. What experimental designs minimize confounding variables in ecotoxicological studies of this compound?

  • Methodological Answer : Utilize factorial designs to isolate variables (e.g., temperature, nutrient levels). Randomized block designs are effective for field studies, while laboratory mesocosms should include abiotic controls (e.g., sterile sediment). Statistical power analysis ensures sample sizes are sufficient to detect ecologically relevant effect sizes .

Q. Methodological Frameworks

Q. How can the PICOT framework structure a clinical research question on this compound’s therapeutic potential?

  • Methodological Answer : Define P opulation (e.g., specific pathogen strains), I ntervention (e.g., this compound dosage), C omparison (e.g., existing antibiotics), O utcome (e.g., MIC reduction), and T imeframe (e.g., 24-hour incubation). This ensures alignment with hypothesis-driven objectives and reproducibility criteria .

Q. What FINER criteria ensure the feasibility of a study on this compound’s environmental persistence?

  • Methodological Answer : Assess F easibility (e.g., access to LC-MS/MS instrumentation), I nterest (novelty in degradation pathways), N ovelty (unexplored geographic reservoirs), E thical compliance (biosafety protocols for cyanobacterial handling), and R elevance (climate change impacts on toxin cycling). Pilot studies are critical to validate sampling protocols .

Q. Data Analysis and Reporting

Q. How should researchers document synthetic procedures for this compound analogs to ensure reproducibility?

  • Methodological Answer : Report reaction conditions (temperature, solvent ratios), purification gradients (HPLC mobile phases), and characterization data (e.g., 1^1H NMR chemical shifts, HR-MS m/z values). Supplementary materials should include raw spectral files and crystallographic data (CCDC deposition codes) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?

  • Methodological Answer : Apply false discovery rate (FDR) corrections for high-throughput data (e.g., transcriptomics), paired with pathway enrichment analysis (e.g., KEGG). For dose-response curves, nonlinear regression models (e.g., log-logistic) quantify EC50_{50} values with 95% confidence intervals .

Propiedades

Fórmula molecular

C24H34N6O4S2

Peso molecular

534.7 g/mol

Nombre IUPAC

(1S,4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione

InChI

InChI=1S/C24H34N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9,11-13,15,17-19H,6-8,10H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,15+,17-,18+,19-/m0/s1

Clave InChI

VJFRQMMMXJJUSM-VZGZUROSSA-N

SMILES isomérico

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=N[C@H](CS4)C(=O)N1)[C@@H](C)CC

SMILES canónico

CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)N1)C(C)CC

Sinónimos

aerucyclamide A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

aerucyclamide A
aerucyclamide A
aerucyclamide A
aerucyclamide A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.